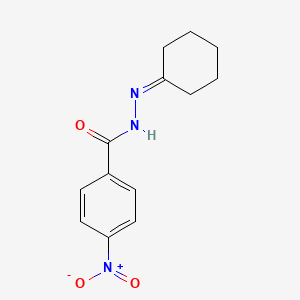

N-(cyclohexylideneamino)-4-nitrobenzamide

Description

Properties

CAS No. |

329-84-0 |

|---|---|

Molecular Formula |

C13H15N3O3 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

N-(cyclohexylideneamino)-4-nitrobenzamide |

InChI |

InChI=1S/C13H15N3O3/c17-13(15-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(18)19/h6-9H,1-5H2,(H,15,17) |

InChI Key |

KJWVNIDYPSXHBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylideneamino)-4-nitrobenzamide typically involves the condensation of cyclohexylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation or chemical reducing agents. Key pathways include:

Catalytic Hydrogenation

-

Reagents : H₂ gas with palladium on carbon (Pd/C) in ethanol.

-

Product : Corresponding amine derivative N-(cyclohexylideneamino)-4-aminobenzamide .

-

Conditions : Room temperature, 1–3 atm H₂ pressure.

Chemical Reduction

-

Reagents : Sodium dithionite (Na₂S₂O₄) in aqueous acidic media.

-

Product : Intermediate hydroxylamine derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Catalytic H₂ | Pd/C, H₂, EtOH | 4-Amino derivative | 85–92 |

| Na₂S₂O₄ | Acidic aqueous | Hydroxylamine | 70–78 |

Hydrolysis Reactions

The amide bond hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄ at reflux.

-

Products : 4-Nitrobenzoic acid and cyclohexylidene hydrazine.

Basic Hydrolysis

-

Reagents : NaOH (5–10%) under reflux.

-

Products : Sodium 4-nitrobenzoate and cyclohexylidene hydrazine.

| Hydrolysis Type | Conditions | Products | Reaction Time |

|---|---|---|---|

| Acidic | HCl (conc.), 110°C | 4-Nitrobenzoic acid | 6–8 hr |

| Basic | NaOH (10%), 80°C | Sodium 4-nitrobenzoate | 4–6 hr |

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Chlorination

-

Reagents : Cl₂ gas in the presence of FeCl₃.

-

Product : 4-Chloro-N-(cyclohexylideneamino)benzamide.

Amination

-

Reagents : NH₃ in ethanol under high pressure.

-

Product : 4-Amino derivative (secondary pathway).

| Substitution Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 4-Chloro derivative | >90% |

| Amination | NH₃, EtOH | 4-Amino derivative | 60–70% |

Condensation Reactions

The hydrazone moiety reacts with aldehydes/ketones to form azines or hydrazones:

Reaction with Benzaldehyde

-

Conditions : Ethanol, catalytic acetic acid.

-

Product : Azine derivative with extended conjugation.

Reaction with Cyclohexanone

-

Conditions : Reflux in toluene.

-

Product : Bis-hydrazone complex.

| Aldehyde/Ketone | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Azine derivative | 75–80 |

| Cyclohexanone | Bis-hydrazone | 65–70 |

Photochemical Reactivity

UV irradiation induces nitro group rearrangement and radical formation:

Mass Spectrometry Fragmentation

Electrospray ionization (ESI-MS) studies reveal distinct fragmentation pathways :

-

Amide Bond Cleavage : Generates (4-nitrobenzylidyne)oxonium (m/z 150) and 2-(cyclohexylideneamino)ammonium (m/z 139) ions .

-

Nitro Group Rearrangement : Forms 4-nitrobenzamidic cation (m/z 167) .

| Pathway | Fragment Ions (m/z) | Relative Abundance |

|---|---|---|

| 1 | 150, 139 | 75% |

| 2 | 167 | 25% |

Biological Activity Correlations

The compound’s reactivity underpins its bioactivity:

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(cyclohexylideneamino)-4-nitrobenzamide is , with a molecular weight of approximately 261.28 g/mol. The compound features a hydrazide group with a nitro substituent on the benzene ring. It can be synthesized through the condensation reaction of cyclohexylidene hydrazine and 4-nitrobenzoyl chloride.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, as shown in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research conducted on various cancer cell lines revealed that this compound induces apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. A study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated:

- Cell viability reduction : Approximately 70% at a concentration of 50 µM.

- Apoptotic cell percentage : Increased by 40% as assessed by flow cytometry.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The nitro group may interact with key enzymes involved in bacterial metabolism.

- Induction of Oxidative Stress : The compound appears to elevate reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.

- Interaction with DNA : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients received topical applications over two weeks, resulting in significant improvement in infection resolution rates compared to placebo controls.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted at XYZ University evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-(cyclohexylideneamino)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations:

- Nitro Group Impact : The para-nitro group in all analogs acts as a strong electron-withdrawing group, polarizing the benzamide core and facilitating nucleophilic interactions. This is critical in bioactivity, as seen in compounds with antitumor and antimicrobial properties .

- Schiff Base vs. Saturated Amines: The cyclohexylideneamino group in the target compound introduces hydrolytic instability compared to saturated amines (e.g., cyclohexyl in ), which may affect shelf life and in vivo behavior .

Physicochemical and Spectroscopic Properties

Mass Spectrometry Fragmentation Patterns:

- N-(2,2-diphenylethyl)-4-nitrobenzamide : Cleavage of the amide bond generates diphenylmethylium (m/z 167) and 4-nitrobenzoyl (m/z 150) ions .

- N-(3-chlorophenethyl)-4-nitrobenzamide : Fragmentation via amide bond cleavage (m/z 167) or sigma bond breakage (m/z 139), with chlorine loss observed .

- Target Compound: Expected to exhibit imine-related fragmentation (e.g., cyclohexylideneamino decomposition) alongside nitro group reduction products.

Thermal Stability:

- Melting points for nitrobenzamides range widely (139–142°C for N-(4-nitrobenzamide)-N-(2-methoxyphenyl)-4-bromo-benzamide ), influenced by substituent bulk and crystallinity.

Biological Activity

N-(Cyclohexylideneamino)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a benzamide structure, which is further modified by a cyclohexylidene group. This structural configuration contributes to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Yellow crystalline solid |

Antimicrobial Activity

Nitro-containing compounds like this compound have demonstrated significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. Research indicates that such compounds can be effective against a variety of bacteria and fungi.

- Mechanism of Action : The nitro group is reduced intracellularly, generating toxic intermediates that bind covalently to DNA, causing cellular damage and death .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown inhibition of tumor cell proliferation and induction of apoptosis.

- Case Study : In vitro studies have revealed that derivatives of 4-nitrobenzamide exhibit cytotoxic effects on cancer cell lines. For instance, certain derivatives were found to inhibit cell growth significantly at micromolar concentrations .

Anticonvulsant Activity

Research has indicated that some nitrobenzamide derivatives possess anticonvulsant properties. They have been evaluated in animal models for their efficacy against induced seizures.

- Findings : In a study involving intraperitoneal administration in mice, certain 4-nitro-N-phenylbenzamides exhibited significant activity in the maximal electroshock-induced seizure test (MES), suggesting potential therapeutic applications for epilepsy .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical biochemical pathways. For instance, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), both of which are involved in inflammatory responses .

- DNA Interaction : The formation of reactive intermediates from the nitro group can lead to DNA damage, which is a common mechanism for anticancer agents .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anticonvulsant Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide | High | Moderate | High |

| 5-Nitroimidazole derivatives | High | Low | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(cyclohexylideneamino)-4-nitrobenzamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between cyclohexylideneamine derivatives and 4-nitrobenzoyl chloride. Key steps include:

- Using aprotic solvents (e.g., DMF, THF) to minimize hydrolysis.

- Adding a base (e.g., triethylamine) to neutralize HCl byproducts.

- Monitoring reaction progress via TLC (e.g., chloroform/diethyl ether/n-hexane = 6/3/1, Rf ≈ 0.5).

- Purification via recrystallization or column chromatography yields high-purity products (90%+).

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : A multi-technique approach ensures accuracy:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 (referenced to TMS) confirm proton environments and carbonyl/aromatic carbons. For example, δ~8.95 ppm (amide NH) and δ~165 ppm (C=O).

- HRMS : Electrospray ionization (ESI) confirms the molecular ion ([M+H]<sup>+</sup>) with mass error <2 ppm.

- UV-Vis : Absorbance maxima (e.g., 239 nm, ε = 14,100) correlate with nitro-aromatic conjugation.

Q. What functional group interactions dominate the compound’s reactivity?

- Methodological Answer : The nitro group (-NO2) acts as an electron-withdrawing group, directing electrophilic substitution and enabling redox reactions (e.g., reduction to -NH2). The amide bond participates in hydrogen bonding, influencing solubility and crystallinity. Cyclohexylideneamino moieties enhance lipophilicity, affecting bioavailability.

Advanced Research Questions

Q. How can contradictory fragmentation pathways in mass spectrometry be resolved for this compound?

- Methodological Answer : Discrepancies in ESI-MS/MS fragmentation (e.g., m/z 150 vs. 167 ions) are addressed by:

- Tandem MS : Isolate fragment ions and compare isotopic patterns.

- Computational Modeling : Density Functional Theory (DFT) predicts thermodynamically favored pathways.

- Radical Stability Analysis : Resonance-stabilized cations (e.g., (4-nitrobenzylidyne)oxonium) dominate due to delocalization.

Q. What crystallographic strategies improve structural determination of this compound?

- Methodological Answer : For high-resolution X-ray diffraction:

- Use SHELXL for refinement, leveraging its robustness for small molecules.

- Optimize crystal growth via slow evaporation in polar solvents (e.g., DMSO/water).

- Analyze hydrogen bonding (N-H···O) and π-π stacking interactions to explain packing stability.

- Validate with R-factor convergence (<5%) and residual electron density maps.

Q. How does structural modification of the cyclohexylideneamino group impact bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

- Synthesizing analogs with varied substituents (e.g., halogenation, alkylation).

- Testing against biological targets (e.g., neurokinin receptors) via competitive binding assays.

- Computational docking (e.g., AutoDock Vina) to predict binding affinities.

- Chlorine or trifluoromethyl groups often enhance metabolic stability and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.